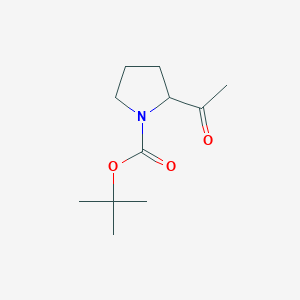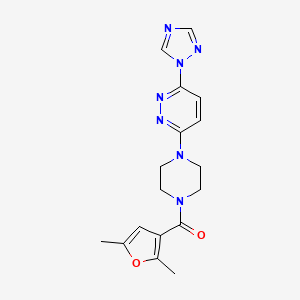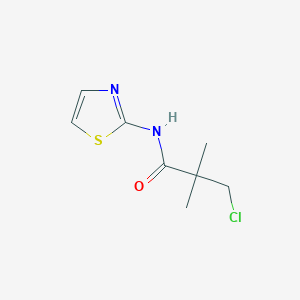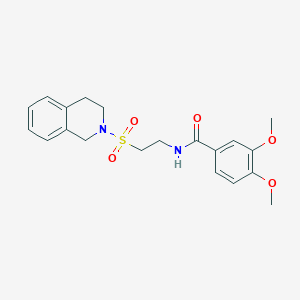
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide, also known as DOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. DOPA is a pyrrolidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
DNA Recognition and Gene Expression Control
Polyamides containing pyrrole and imidazole units have been studied for their ability to bind specifically to DNA sequences within the minor groove, influencing gene expression. These compounds, including those related to the chemical structure , show promise as potential therapeutic agents for various diseases, including cancer. Their design and synthesis aim at targeting specific DNA sequences to modulate gene expression effectively (Chavda et al., 2010).
Material Science and Dyeing Applications
In material science, novel heterocyclic compounds have been synthesized for applications in dyeing polyester fibers. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, making them suitable for creating sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).
Antitubercular and Antibacterial Activities
N-substituted carboxamide derivatives have been synthesized and tested for their antitubercular and antibacterial activities. Some derivatives show potent activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains, highlighting the potential for developing new treatments for tuberculosis and other bacterial infections (Bodige et al., 2020).
Organic Synthesis and Chemical Characterization
The synthesis and characterization of new organic compounds for potential therapeutic applications have been a significant area of research. Studies have focused on synthesizing novel pyrrolidine and pyrazole derivatives with potential anti-inflammatory properties and minimal ulcerogenic activity. These efforts contribute to the development of safer and more effective therapeutic agents (El‐Hawash & El-Mallah, 1998).
Electrochromic Properties and Material Applications
Investigations into the electrochromic properties of aromatic polyamides incorporating specific functional groups have revealed enhanced redox stability and performance. These materials, suitable for various electronic and photonic applications, demonstrate the potential of incorporating specific chemical structures into polyamides to achieve desired physical and chemical properties (Wang & Hsiao, 2014).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-23-11-3-4-12(13(7-11)24-2)17-15(21)18-6-5-10(8-18)19-14(20)9-25-16(19)22/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXIMVPGZUYIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)COC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2464775.png)
![2-[2-(2H-1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B2464776.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2464778.png)

![tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2464781.png)






![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464795.png)